molecular formula C23H34N4O B4052901 2-{1-cyclohexyl-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol

2-{1-cyclohexyl-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol

Cat. No.: B4052901
M. Wt: 382.5 g/mol
InChI Key: ZZICZQJNEFVAPE-UHFFFAOYSA-N
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Description

2-{1-cyclohexyl-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C23H34N4O and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.27326172 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Complex Synthesis and Biological Activities : Studies have described the synthesis and characterization of complex molecules involving pyrazole and piperazine derivatives, demonstrating their potential in producing novel compounds with significant biological activities. For example, the synthesis of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes have shown potent in vitro cytotoxic activity against human promyelocytic leukemia cells and antimicrobial activity against certain bacteria and yeasts (Asegbeloyin et al., 2014).

  • One-Pot Syntheses : The facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines highlight the versatility of pyrazole derivatives in creating complex molecules that could serve as precursors for further chemical transformations (Latif et al., 2003).

Biological Activity

  • Antimicrobial and Antitumor Activity : Various derivatives of pyrazole and piperazine have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, new pyridine derivatives containing pyrazolyl moiety have been assessed for antimicrobial activities, providing a foundation for the development of novel therapeutic agents (El‐Emary et al., 2005).

  • Catalytic and Oxidative Properties : Copper(II) complexes involving N-heterocycle-sulfonated Schiff bases have demonstrated catalytic properties in hydrocarbon oxidation, suggesting the utility of pyrazole and piperazine derivatives in catalysis and industrial applications (Hazra et al., 2019).

Properties

IUPAC Name

2-[1-cyclohexyl-4-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O/c1-19-16-22(27-12-5-11-24-27)9-8-20(19)17-25-13-14-26(23(18-25)10-15-28)21-6-3-2-4-7-21/h5,8-9,11-12,16,21,23,28H,2-4,6-7,10,13-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZICZQJNEFVAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC=N2)CN3CCN(C(C3)CCO)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1-cyclohexyl-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol

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